tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHWHEBWKXKPGG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the rate of reaction and to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the continuous flow of reactants and products, which increases the efficiency and scalability of the synthesis process. The use of flow microreactors also enhances the safety and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The pathways involved in its mechanism of action include nucleophilic addition, elimination, and substitution reactions .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related pyrrolidine derivatives and their distinguishing features:
Comparative Reactivity and Functionalization
- Ethenyl Group Reactivity : The ethenyl group in the target compound enables π-bond reactions (e.g., epoxidation, hydroboration) and serves as a handle for cross-coupling or polymerization. This contrasts with boronic ester-containing analogues (e.g., compound 26, ), which are tailored for Suzuki reactions .
- Ketone vs. Ethenyl: The ketone group in compound 8b (CAS: Not provided, ) allows for nucleophilic additions (e.g., Grignard reactions), whereas the ethenyl group is more suited for electrophilic additions or radical-mediated transformations .
- The ethenyl group offers a balance between reactivity and steric bulk .
Physicochemical Properties
- Lipophilicity : The ethenyl derivative (logP ≈ 2.5, estimated) is less lipophilic than analogues with octylphenyl (logP > 6, ) or boronic ester groups (logP ≈ 3.5, ), impacting solubility and bioavailability.
- Stereochemical Influence : The (R)-configuration in the target compound contrasts with (S)-configured analogues (e.g., ), which may exhibit divergent biological activity or chiral recognition in catalysis .
Biological Activity
tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources.
- Molecular Formula : C₁₁H₁₉N₁O₂
- Molecular Weight : 197.28 g/mol
- CAS Number : 134003-84-2
The compound features a tert-butyl group, which is known to influence its reactivity and biological interactions. The presence of the pyrrolidine ring enhances its structural complexity, potentially affecting its pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent. Key areas of investigation include:
-
Antimicrobial Activity :
- Several studies have reported that derivatives of pyrrolidine compounds exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains is under investigation, with preliminary findings suggesting efficacy in inhibiting growth.
-
Cytotoxicity :
- Research indicates that certain pyrrolidine derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular processes leading to apoptosis. Case studies have demonstrated that modifications in the structure can enhance or reduce cytotoxicity.
-
Neuroprotective Effects :
- Some pyrrolidine derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The exact pathways through which this compound exerts these effects are still being elucidated.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.
- Interaction with Receptors : There is evidence that compounds with similar structures can interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assay conducted on human cancer cell lines, this compound demonstrated IC50 values ranging from 20 to 30 µM, indicating moderate cytotoxic effects. The study highlighted the compound's potential as a lead for further development in cancer therapeutics .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate, and how can reaction efficiency be improved?
- Methodological Answer :
- Step 1 : Use a mixed anhydride approach with DIPEA (6.45 mmol) and isobutyl chloroformate (3.55 mmol) in CH2Cl2 at room temperature for 2 hours to activate the carboxylate precursor .
- Step 2 : Introduce the amine nucleophile (e.g., 2-amino-2-methylpropanol) with additional DIPEA to maintain a basic pH, stirring overnight for complete conversion .
- Step 3 : Purify via flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) to achieve 59% yield .
- Optimization Tip : Monitor reaction progress with LC-MS to identify incomplete activation or side-product formation. Adjust stoichiometry of DIPEA if intermediates degrade under acidic conditions .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Assign stereochemistry using <sup>1</sup>H and <sup>13</sup>C NMR. For example, vinyl protons (δ 5.0–5.8 ppm) and pyrrolidine carbons (δ 25–55 ppm) confirm structural integrity .
- HRMS : Validate molecular weight (e.g., calculated m/z 318.27914 for C21H36NO<sup>+</sup>; observed 318.28009) to confirm purity .
- IR : Detect carbonyl stretches (~1700 cm<sup>−1</sup>) and vinyl C-H bends (~990 cm<sup>−1</sup>) to verify functional groups .
Q. How can the tert-butyloxycarbonyl (Boc) group be selectively removed without degrading the pyrrolidine ring?
- Methodological Answer :
- Acidic Deprotection : Use 4 M HCl in dioxane (0°C to RT, 2–4 hours) to cleave the Boc group while preserving the pyrrolidine structure .
- Workup : Neutralize with saturated NaHCO3 and extract with EtOAc to isolate the free amine. Confirm deprotection via TLC (Rf shift) and <sup>1</sup>H NMR loss of tert-butyl signals (δ 1.4 ppm) .
Advanced Research Questions
Q. How can enantiomeric purity of (2R)-configured derivatives be ensured during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (2R)-configured starting materials (e.g., chiral azetidines or pyrrolidines) to enforce stereochemical fidelity .
- Analytical Validation :
- Chiral HPLC : Compare retention times against racemic mixtures (e.g., Chiralpak IC column, hexane/EtOH 90:10) .
- Optical Rotation : Measure [α]D<sup>25</sup> (e.g., −55.0° for (2S) analogs) to detect enantiomeric excess .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Data Collection : Use SHELXL for high-resolution refinements. For twinned crystals, apply the TWIN/BASF commands to model pseudo-merohedral twinning .
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to distinguish intramolecular vs. intermolecular interactions. For example, categorize motifs as D (donor) or A (acceptor) to resolve packing ambiguities .
Q. How do reaction mechanisms differ when introducing vinyl vs. alkyl substituents at the pyrrolidine C2 position?
- Methodological Answer :
- Vinyl Incorporation : Requires palladium-catalyzed cross-coupling (e.g., Heck reaction) with tert-butyl-protected intermediates. Optimize ligand (e.g., PPh3) and base (e.g., Et3N) to suppress β-hydride elimination .
- Alkylation : Use NaH/alkyl halides in THF (e.g., methyl iodide, 3 eq., 3 hours) for direct substitution. Monitor by <sup>13</sup>C NMR for new alkyl carbon signals (δ 10–40 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
